Enhanced Therapeutic Index in HIV-1 Inhibition vs. Clinical HSP90 Inhibitor AUY922
In the primary research article by Trivedi et al. (2019), the target compound (identified as compound 2l in the study) demonstrated a ~3.5-fold superior therapeutic index compared to AUY922 (luminespib), a second-generation clinical HSP90 inhibitor, in anti-HIV-1 assays [1]. This comparison is based on the ratio of cytotoxic concentration to effective antiviral concentration.
| Evidence Dimension | Therapeutic Index (CC50/IC50) for HIV-1 inhibition |
|---|---|
| Target Compound Data | ~3.5-fold higher than AUY922 (exact TI value not numerically reported in the abstract; described as '3.5 fold better') |
| Comparator Or Baseline | AUY922 (Luminespib), a second-generation HSP90 inhibitor |
| Quantified Difference | ~3.5-fold improvement |
| Conditions | Cell-based HIV-1 replication assay; highest non-cytotoxic concentration (HNC) determined on host cells |
Why This Matters
A higher therapeutic index is the single most critical parameter for antiviral lead selection, as it defines the safety window between efficacy and host cell toxicity.
- [1] Trivedi, J., Parveen, A., Rozy, F., Mitra, A., Bal, C., Mitra, D., & Sharon, A. (2019). Discovery of 2-isoxazol-3-yl-acetamide analogues as heat shock protein 90 (HSP90) inhibitors with significant anti-HIV activity. European Journal of Medicinal Chemistry, 183, 111699. View Source
